molecular formula C8H13N3O B2924447 (E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime CAS No. 1206252-35-8

(E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime

Cat. No. B2924447
CAS RN: 1206252-35-8
M. Wt: 167.212
InChI Key: ILRRUIZMBUAUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime, also known as TEPOX, is a novel oxime compound with potential applications in the fields of medicine and scientific research. It is a colorless, water-soluble solid with a molecular weight of approximately 160.3 g/mol. TEPOX has a melting point of approximately 100-102°C, and a boiling point of approximately 300°C. It is a versatile compound with multiple potential applications, including synthesis, medicinal, and research uses.

Scientific Research Applications

Chemical Synthesis and Reactivity

The preparation and nitrosation of oximes, including those structurally related to (E)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone oxime, have been explored for their potential in forming pyrazole derivatives and isoxazoline compounds. For instance, Hansen and Novak (1994) investigated the stereoisomeric oximes' reactivity, leading to products like 3,3,4,5-tetramethyl-3H-pyrazole 1,2-dioxide and various 2-isoxazoline derivatives. This study highlights the synthetic versatility of oximes in organic chemistry, particularly in the efficient synthesis of pyrazole and isoxazoline frameworks which are common in numerous bioactive compounds (Hansen & Novak, 1994).

Anticancer Research

A significant application of oxime derivatives is found in the field of anticancer research. Karakurt et al. (2021) synthesized a series of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives, demonstrating potential anticancer properties. Their research indicated that these compounds exhibit selective toxicity towards neuroblastoma cells, without significantly affecting healthy fibroblast cells. This study provides insights into the design of novel anticancer agents with improved selectivity and efficacy (Karakurt et al., 2021).

Material Science and Coordination Chemistry

In material science and coordination chemistry, oxime derivatives serve as ligands in metal complexes with interesting properties. Vologzhanina et al. (2015) detailed the interaction of a pyrazole-containing oxime with copper(II) chloride, leading to a binuclear complex with antiferromagnetic coupling. This research underlines the utility of oximes in constructing metal-organic frameworks and complexes with potential applications in magnetism, catalysis, and electronics (Vologzhanina et al., 2015).

Antimicrobial Activity

The antimicrobial activity of oxime derivatives also represents a critical area of research. Liu et al. (2012) synthesized novel pyrazole-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, demonstrating moderate inhibitory activity against specific fungal pathogens. Such studies are essential for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance (Liu et al., 2012).

properties

IUPAC Name

(NE)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5-8(6(2)10-12)7(3)11(4)9-5/h12H,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRRUIZMBUAUSN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.